molecular formula C8H8N4O3 B3426535 Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 52893-00-2

Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3426535
CAS No.: 52893-00-2
M. Wt: 208.17 g/mol
InChI Key: JPAVBMQNWIVDPU-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 89977-78-6) is a chemical compound belonging to the class of triazolopyrimidines, a fused bicyclic heterocyclic system that incorporates both triazole and pyrimidine rings . With a molecular formula of C8H8N4O3 and a molecular weight of 208.17 g/mol, this compound serves as a valuable building block in medicinal chemistry and drug discovery research . The triazolopyrimidine scaffold is recognized for its versatility and is known to mimic natural purine bases, allowing it to interact with a variety of enzymatic targets . Derivatives of this scaffold have been extensively studied and reported to exhibit a range of biological activities, including potential as antitumor agents and kinase inhibitors . This particular ester is a key synthetic intermediate for further functionalization at multiple positions, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules . It is supplied for laboratory research purposes only. Handling should be conducted in a well-ventilated place, and personnel should wear suitable protective clothing and avoid contact with skin and eyes . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-9-8-10-4-11-12(8)6(5)13/h3-4H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAVBMQNWIVDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N=CNN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009076, DTXSID90967355
Record name Ethyl 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Record name Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89977-78-6, 52893-00-2
Record name NSC172641
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Record name Ethyl 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Record name Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
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Record name Ethyl 7-hydroxy-s-triazolo(1,5-a)pyrimidine-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and enhances the yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable methodologies are often applied. The use of microwave irradiation and catalyst-free conditions aligns with industrial goals of reducing energy consumption and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines.

Scientific Research Applications

Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal functioning of these enzymes, leading to therapeutic effects such as anti-inflammatory and anti-proliferative activities.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogues

Compound Name Substituents Key Structural Differences Reference
Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-OH, 6-COOEt Parent compound with hydroxyl group at position 7
Ethyl 7-acetamido-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-NHAc, 6-COOEt Acetamido substitution at position 7 enhances lipophilicity
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-NH₂, 6-COOEt Amino group at position 7 improves hydrogen-bonding capacity
Ethyl 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-Cl, 6-COOEt Chlorine substitution increases electrophilicity for nucleophilic reactions
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-CH₃, 7-CH₃, 6-COOEt Methyl groups at positions 5 and 7 enhance steric bulk
Ethyl 2-(ethylthio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-SEt, 7-CH₃, 6-COOEt Ethylthio group at position 2 modulates electronic properties

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (DMSO-d₆)
Parent (7-OH) Not reported 1666 δ 1.23 (t, OCH₂CH₃), 10.44 (s, OH)
7-Acetamido Derivative Not reported 1666 (C=O), 1650 (NHAc) δ 2.41 (s, CH₃), 4.14 (q, OCH₂CH₃)
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl Analogue 206 1666 δ 5.37 (s, pyrimidine-H), 6.99–8.12 (m, ArH)

The hydroxyl group in the parent compound contributes to broad IR absorption near 3425 cm⁻¹, while ester carbonyl stretches appear at ~1666 cm⁻¹ .

Biological Activity

Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and structure-activity relationships (SARs), supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C10H12N4O3S
Molecular Weight: 268.29 g/mol
CAS Number: 63123-21-7

The compound features a triazolo-pyrimidine framework which is known for its biological relevance. The presence of the hydroxyl group at the 7-position and the ethyl ester at the carboxylic acid position contribute to its potential bioactivity.

Anti-inflammatory Activity

One of the primary areas of research surrounding this compound is its anti-inflammatory properties. Studies have shown that derivatives of triazolo-pyrimidines exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.

CompoundIC50 (µM)Target
This compound0.04 ± 0.01COX-2
Celecoxib (standard)0.04 ± 0.01COX-2

The compound's ability to inhibit COX-2 with an IC50 value comparable to that of celecoxib indicates its potential as an anti-inflammatory agent .

Antiviral Activity

Research has also highlighted the antiviral properties of triazolo-pyrimidine derivatives against influenza viruses. A study demonstrated that certain derivatives could disrupt the interaction between the PA-PB1 subunits of the influenza A virus polymerase, which is critical for viral replication.

CompoundMechanismEffective Concentration
This compoundDisruption of PA-PB1 interactionLow micromolar range

This mechanism suggests a promising avenue for developing antiviral agents based on this scaffold .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents at different positions on the triazole and pyrimidine rings has been shown to modulate biological activity significantly.

Key Findings in SAR

  • Hydroxyl Substitution: The presence of a hydroxyl group at position 7 enhances anti-inflammatory activity.
  • Alkyl Groups: Substituents such as methyl or ethyl groups can increase lipophilicity and improve bioavailability.
  • Sulfanyl Group: The incorporation of a methylthio group at position 5 has been associated with enhanced potency against COX enzymes.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Study on Inflammation Models: In carrageenan-induced paw edema models in rats, compounds based on this structure exhibited significant reductions in inflammation compared to control groups.
  • Antiviral Efficacy: In vitro studies using human cell lines infected with influenza demonstrated that derivatives could reduce viral titers significantly when administered prior to infection.

Q & A

Q. What are the common synthetic routes for Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and what factors influence reaction yields?

  • Methodology : The synthesis typically involves multi-step reactions starting from hydrazonoyl chlorides or aminotriazole precursors. A general protocol includes:

Condensation of 5-aminotriazole with diethyl ethoxymethylenemalonate under reflux in acetic acid, followed by cyclization .

Substitution reactions to introduce functional groups (e.g., 3-hydroxyphenyl or fluorophenyl) via coupling with aromatic aldehydes or halides .
Reaction yields (60–78%) depend on catalysts (e.g., APTS in ethanol), solvent polarity, and temperature control. Green chemistry principles, such as continuous flow reactors, enhance efficiency and reduce waste .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm ring fusion. For example, the triazolopyrimidine core shows characteristic peaks at δ 8.8–9.0 ppm for aromatic protons .
  • Infrared (IR) Spectroscopy : Detects functional groups like C=O (1690–1720 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 310.35 for C17_{17}H18_{18}N4_4O2_2) .

Q. What are the primary biological targets of triazolopyrimidine derivatives like this compound?

  • Methodology :
  • Enzyme Inhibition : The compound interacts with cyclin-dependent kinase 2 (CDK2) and viral polymerases (e.g., influenza PA-PB1 heterodimer) via hydrogen bonding and π-π stacking, validated by molecular docking .
  • Antimicrobial Targets : Modifications at the 7-hydroxyphenyl group enhance binding to bacterial dihydrofolate reductase (DHFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodology :
  • Substituent Variation : Compare derivatives with halogen (e.g., 3-bromophenyl), alkyl (e.g., propyl), or amino groups. For example, 5-amino analogs show 3-fold higher antiviral activity due to improved hydrogen bonding .
  • Bioassay Profiling : Test cytotoxicity (IC50_{50}) against cancer cell lines (e.g., MCF-7) and antiviral efficacy in plaque reduction assays. A SAR table may include:
Substituent (Position)Bioactivity (IC50_{50}, μM)Target Affinity (Kd_d, nM)
7-Hydroxyphenyl12.4 ± 1.2 (MCF-7)CDK2: 85.3
3-Bromophenyl8.9 ± 0.9 (HepG2)PA-PB1: 62.7

Q. What methodologies resolve contradictions in bioassay data for this compound's efficacy across different studies?

  • Methodology :
  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, antiviral IC50_{50} values vary by >50% if assays use differing multiplicity of infection (MOI) .
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., CDK2) via surface plasmon resonance (SPR) alongside docking studies to reconcile discrepancies between computational and experimental Kd_d values .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodology :
  • Catalyst Optimization : Replace traditional acid catalysts with APTS (3-Aminopropyltriethoxysilane), increasing yields from 45% to 73% by enhancing regioselectivity .
  • Solvent Engineering : Use ethanol-water (1:1 v/v) mixtures to improve solubility of intermediates, reducing side-product formation .

Q. How do computational methods predict the compound's interaction with targets like CDK2 or viral polymerases?

  • Methodology :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses. For PA-PB1 inhibition, the carboxylate group forms salt bridges with Arg332 and Lys339, validated by free-energy perturbation (FEP) calculations .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at positions 6 and 7) using MOE or Discovery Studio .

Q. What are the mechanisms behind its enzyme inhibition, and how to validate them?

  • Methodology :
  • Kinetic Assays : Measure Ki_i values via Lineweaver-Burk plots. For PA-PB1, non-competitive inhibition (Ki_i = 58 nM) suggests binding to an allosteric site .
  • X-ray Crystallography : Co-crystallize the compound with CDK2 (PDB: 1AQ1) to resolve binding interactions at 2.1 Å resolution .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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